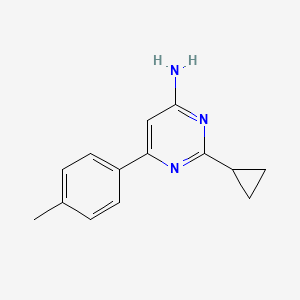
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine
Übersicht
Beschreibung
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which contains both a pyrimidine and an amine group. In chemistry, pyrimidines are six-membered rings containing four nitrogen atoms and two carbon atoms, while amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl groups. 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine has a molecular formula of C13H15N3 and a molecular weight of 211.28 g/mol.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The pyrimidine core of 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is a common motif in anticancer agents. It has been found to inhibit tyrosine kinases, which are often overactive in cancer cells . This inhibition can lead to the suppression of tumor growth and proliferation. Additionally, derivatives of this compound have been explored for their potential to act as DNA topoisomerase II inhibitors, which can prevent cancer cells from repairing DNA damage, thereby inducing apoptosis .
Antimicrobial and Antifungal Activities
This compound has shown promise in antimicrobial and antifungal applications due to its ability to interfere with the synthesis of nucleic acids in pathogens. By inhibiting the enzymes responsible for DNA replication in bacteria and fungi, it can effectively halt the spread of infections .
Cardiovascular Therapeutics
Pyrimidine derivatives, including 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine, have been investigated for their cardiovascular benefits. They can act as antihypertensive agents by modulating blood pressure levels. Some studies suggest that they may also have a role in treating other cardiovascular conditions by acting on calcium channels and adenosine receptors .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of this compound are attributed to its ability to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the sensation of pain and the inflammatory response .
Antidiabetic Potential
Research has indicated that pyrimidine derivatives can serve as DPP-IV inhibitors, which are useful in the management of type 2 diabetes. By inhibiting this enzyme, they can increase the levels of incretin hormones, which in turn enhances insulin secretion and decreases blood glucose levels .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrimidine derivatives. They have been shown to promote vascular relaxation in the ocular ciliary artery, which could have implications for treating conditions like glaucoma. Additionally, they may offer protection to retinal ganglion cells, which are crucial for vision .
Antiparasitic and Antimalarial Activities
The compound’s ability to disrupt the life cycle of parasites makes it a candidate for antiparasitic and antimalarial drugs. Its mechanism involves interfering with the synthesis of nucleic acids within the parasite, which is essential for their reproduction and survival .
Cholesterol-Lowering Properties
As HMG-CoA reductase inhibitors, pyrimidine derivatives can lower cholesterol levels, which is beneficial for preventing coronary heart disease. They work by inhibiting the enzyme responsible for cholesterol synthesis in the liver, leading to a decrease in blood cholesterol levels .
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-2-4-10(5-3-9)12-8-13(15)17-14(16-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJVNMQRUFQWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



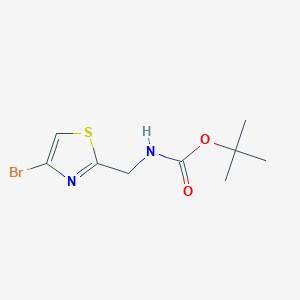
![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)
![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)


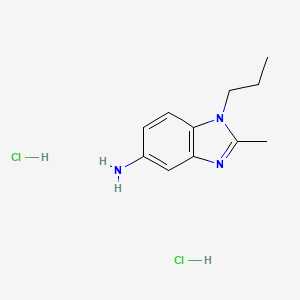
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)


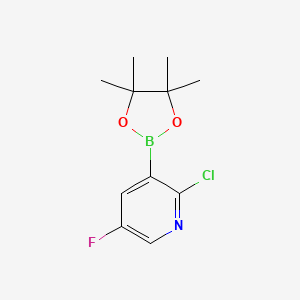

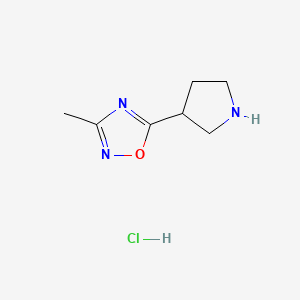

![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)